molecular formula C11H19ClN2 B13841480 4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride

4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride

Cat. No.: B13841480
M. Wt: 214.73 g/mol
InChI Key: BQFAUJLWOGJUFE-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group substituted with a 3-aminopropyl chain and two methyl groups on the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride typically involves the reaction of N,N-dimethylaniline with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the reaction mixture for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Halogenated compounds, bases like sodium hydroxide; reaction conditions include moderate temperatures and prolonged reaction times.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Aminopropyl)-N,N-dimethylaniline Hydrochloride can be compared with other similar compounds, such as:

    N,N-Dimethylaniline: Lacks the 3-aminopropyl group, making it less versatile in certain chemical reactions.

    3-Aminopropyltriethoxysilane: Contains a silane group, making it more suitable for surface functionalization and material science applications.

    Pyrrolidine Derivatives: These compounds have a different ring structure, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications in various fields.

Properties

Molecular Formula

C11H19ClN2

Molecular Weight

214.73 g/mol

IUPAC Name

4-(3-aminopropyl)-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C11H18N2.ClH/c1-13(2)11-7-5-10(6-8-11)4-3-9-12;/h5-8H,3-4,9,12H2,1-2H3;1H

InChI Key

BQFAUJLWOGJUFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCN.Cl

Origin of Product

United States

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